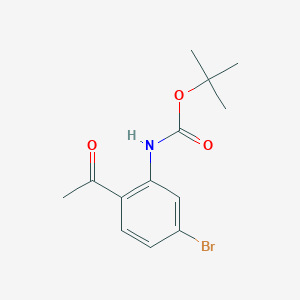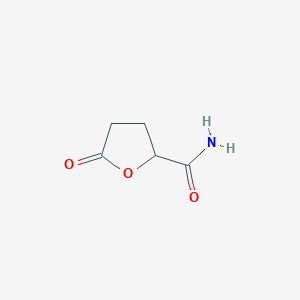
5-Oxooxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxooxolane-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7NO3 It is characterized by a five-membered oxolane ring with a ketone group at the 5-position and a carboxamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooxolane-2-carboxamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of oxazolines and oxazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxooxolane-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Oxidation and Reduction: The ketone group can be reduced to a hydroxyl group, and the carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Substitution Reactions: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Amidation: Catalysts such as EDC HCl/HOBt in DMF/CH2Cl2 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amidation: Formation of substituted carboxamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Aplicaciones Científicas De Investigación
5-Oxooxolane-2-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Oxooxolane-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and leading to the death of pathogenic organisms .
Comparación Con Compuestos Similares
2,5-Diphenyl-1,3-oxazoline: Similar in structure but with phenyl groups at the 2 and 5 positions.
Indole-2-carboxamide Derivatives: Share the carboxamide functional group but differ in the core structure.
Uniqueness: 5-Oxooxolane-2-carboxamide is unique due to its oxolane ring structure combined with a ketone and carboxamide group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H7NO3 |
|---|---|
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8) |
Clave InChI |
AOFIVJOZERJBKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


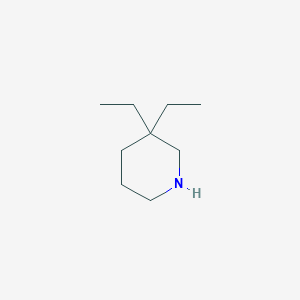
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
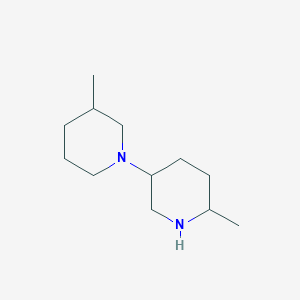

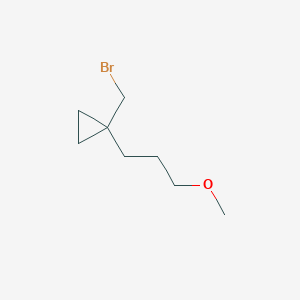
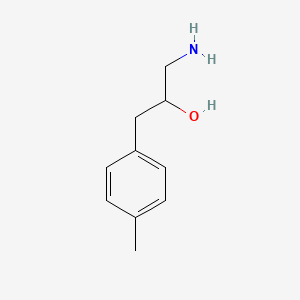
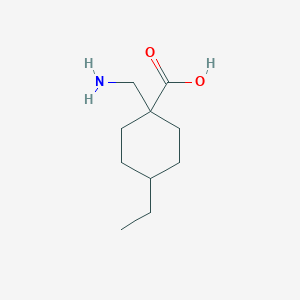
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13186752.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)

![Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186766.png)
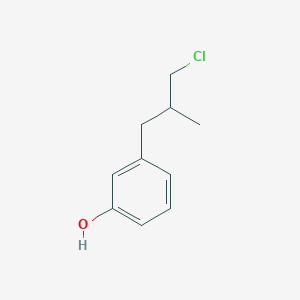
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
